2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate
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Description
Molecular Structure Analysis
The compound’s molecular formula is C₁₇H₁₃F₃N₂O₃S . Its IUPAC name is 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate . The 3D structure reveals the spatial arrangement of atoms, influencing its interactions with biological targets.
Physical and Chemical Properties Analysis
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the imidazole derivative.
Cellular Effects
Imidazole derivatives are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)14(25-15(23)13-7-4-10-24-13)11-26-16-21-8-9-22(16)12-5-2-1-3-6-12/h1-10,14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWHGVCVCWAIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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